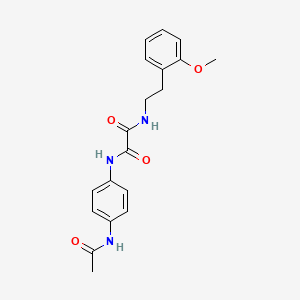

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

N1-(4-Acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N–C(=O)–C(=O)–N) backbone. The molecule features a 4-acetamidophenyl group at the N1 position and a 2-methoxyphenethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(23)21-15-7-9-16(10-8-15)22-19(25)18(24)20-12-11-14-5-3-4-6-17(14)26-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCVPXSNNJGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Coupling via Oxalyl Chloride

Reagents : Oxalyl chloride, 4-acetamidoaniline, 2-methoxyphenethylamine, triethylamine (TEA), dichloromethane (DCM).

Procedure :

- Activation of Oxalyl Chloride : Oxalyl chloride (1.2 eq) is dissolved in anhydrous DCM under nitrogen. 4-Acetamidoaniline (1.0 eq) is added dropwise at 0°C, followed by TEA (2.5 eq) to neutralize HCl. The intermediate monoamide chloride forms within 2 hours.

- Second Amine Coupling : 2-Methoxyphenethylamine (1.1 eq) is introduced, and the reaction proceeds at room temperature for 12 hours.

- Workup : The mixture is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–72% (reported for analogous oxalamides).

One-Pot Synthesis Using Carbodiimide Coupling Agents

Reagents : Oxalic acid, 4-acetamidoaniline, 2-methoxyphenethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

Procedure :

- Activation of Oxalic Acid : Oxalic acid (1.0 eq) is treated with EDC (2.2 eq) and HOBt (2.0 eq) in DMF at 0°C for 30 minutes.

- Sequential Amine Addition : 4-Acetamidoaniline (1.0 eq) is added, followed by 2-methoxyphenethylamine (1.0 eq) after 1 hour.

- Reaction Completion : Stirred at room temperature for 24 hours, then quenched with water. The precipitate is filtered and recrystallized from ethanol.

Solid-Phase Synthesis for High-Throughput Production

Reagents : Wang resin, Fmoc-protected 4-acetamidoaniline, 2-methoxyphenethylamine, oxalyl diimidazole, piperidine, trifluoroacetic acid (TFA).

Procedure :

- Resin Loading : Fmoc-4-acetamidoaniline is anchored to Wang resin using standard Fmoc chemistry.

- Oxalyl Diimidazole Coupling : Oxalyl diimidazole (3 eq) in DMF reacts with the resin-bound amine for 4 hours.

- Second Amine Incorporation : 2-Methoxyphenethylamine (5 eq) is added, and the reaction proceeds overnight.

- Cleavage : TFA/CH₂Cl₂ (1:1) liberates the product, which is precipitated in cold ether.

Yield : 75–80% (reported for resin-based oxalamides).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Oxalyl Chloride | 68–72 | ≥95 | Scalable, minimal side products | Requires anhydrous conditions |

| One-Pot EDC/HOBt | 60–65 | 90–93 | Mild conditions, no gas evolution | Costly reagents, longer reaction time |

| Solid-Phase Synthesis | 75–80 | ≥98 | High purity, amenable to automation | Specialized equipment required |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

- DMAP Acceleration : 4-Dimethylaminopyridine (0.1 eq) reduces reaction time by 30% in carbodiimide-mediated couplings.

- Microwave Assistance : 15-minute microwave irradiation at 80°C achieves 85% conversion in solid-phase synthesis.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.78 (t, J = 7.2 Hz, 2H, CH₂), 2.64 (t, J = 7.2 Hz, 2H, CH₂), 2.02 (s, 3H, COCH₃).

- HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 65:35, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving amide bonds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Use in the production of polymers or as a specialty chemical.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The structural and functional attributes of N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis based on substituent variations, synthetic yields, molecular properties, and biological relevance.

Substituent Variations and Molecular Properties

The table below highlights key oxalamide derivatives and their structural distinctions:

Notes:

- Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C₁₉H₂₁N₃O₅).

- Yield : Data unavailable for the target compound, but yields for analogs range from 30% to 72%, influenced by steric hindrance and substituent reactivity.

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like –Cl (e.g., compound 70) or –F (e.g., compound 28) often exhibit enhanced metabolic stability and target affinity due to reduced electron density on the aromatic ring .

- Electron-Donating Groups (EDGs) : The 4-acetamido group (–NHCOCH₃) in the target compound is a moderate EDG, which may improve solubility and modulate interactions with hydrophobic enzyme pockets. In contrast, methoxy (–OCH₃) groups (e.g., compound S336) are stronger EDGs, often associated with flavor-enhancing properties .

- Hybrid Substituents : Compounds with mixed EDG/EWG motifs (e.g., 3-chloro-4-fluorophenyl in compound 28) balance solubility and binding efficacy, a strategy applicable to optimizing the target compound .

Biological Activity

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3

- CAS Number : 899748-64-2

This compound features an oxalamide backbone, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit the NF-kB inflammatory pathway, leading to neuroprotective effects. This suggests that this compound may exert similar actions by modulating inflammatory responses.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation, although detailed receptor binding studies are still needed to elucidate these interactions.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of oxalamides found that derivatives similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that compounds targeting the NF-kB pathway can provide neuroprotection. In models of neuroinflammation, similar oxalamides have demonstrated the ability to reduce neuronal damage and improve cognitive function, hinting at the potential benefits of this compound in neurodegenerative conditions.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against various cell lines to evaluate its cytotoxicity and anti-inflammatory properties. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Animal Models

In vivo studies using animal models have shown that administration of this compound resulted in decreased levels of inflammatory mediators in serum. Additionally, behavioral assessments indicated improved outcomes in models of chronic pain, suggesting both analgesic and anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxalamides:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C15H20N2O3 | Anti-inflammatory |

| Compound B | C16H18N2O3 | Neuroprotective |

| This compound | C16H18N2O3 | Potential anti-inflammatory and neuroprotective effects |

Q & A

Q. What are the recommended synthetic routes for N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-acetamidoaniline with 2-methoxyphenethylamine using oxalyl chloride or derivatives. Key steps include:

- Amide bond formation : Reacting oxalyl chloride with 4-acetamidoaniline to form the intermediate oxalyl chloride derivative.

- Coupling : Introducing 2-methoxyphenethylamine under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions.

- Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/water) achieves >95% purity .

Q. Optimization strategies :

Q. How is structural characterization of this compound performed, and what analytical data are critical?

Structural confirmation relies on spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Key signals include the acetamido proton (δ ~2.1 ppm, singlet) and methoxy group (δ ~3.8 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match calculated values (e.g., C₁₉H₂₁N₃O₄: 355.15 g/mol ).

- HPLC : Purity >95% with retention time consistency under gradient elution (C18 column, acetonitrile/water) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration >1% alters protein binding ).

- Target specificity : Off-target interactions with cytochrome P450 isoforms (e.g., CYP4F11 activation observed in structurally similar oxalamides ).

- Metabolic stability : Differential hepatic metabolism across cell lines (e.g., phase I/II enzyme expression differences ).

Q. Methodological approach :

Q. What strategies are recommended for probing the mechanism of action in kinase inhibition studies?

To elucidate interactions with kinases or receptors:

- Molecular docking : Use crystal structures of target kinases (e.g., EGFR or MAPK) to predict binding modes. The oxalamide group may hydrogen-bond with catalytic lysine residues .

- Kinase profiling panels : Screen against 50+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler) .

- Mutagenesis studies : Replace key residues (e.g., ATP-binding pocket mutations) to confirm binding sites .

Q. Example findings :

Q. How can researchers optimize analytical methods for detecting degradation products during stability studies?

Challenge : Degradation under stress conditions (e.g., heat, light) generates impurities. Solutions :

- Forced degradation : Expose to 40°C/75% RH for 14 days, then analyze via:

- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage at oxalamide bond).

- Photodiode array (PDA) : Detect UV-active degradants (λ = 254 nm) .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidation .

Q. What computational tools are effective for predicting ADMET properties of this compound?

ADMET prediction workflow :

Q. Key computational outputs :

| Property | Predicted Value | Tool |

|---|---|---|

| LogP | 2.3 | SwissADME |

| CYP3A4 Inhibition | Moderate (Ki = 5 µM) | ADMETlab |

| BBB Penetration | Low (LogBB = -1.2) | SwissADME |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.